molecular formula C15H14O3 B2453387 3-(2-Hydroxyphenyl)-2-phenylpropanoic acid CAS No. 861296-47-1

3-(2-Hydroxyphenyl)-2-phenylpropanoic acid

Cat. No.: B2453387
CAS No.: 861296-47-1
M. Wt: 242.274
InChI Key: PCFIJEDQRIUOAT-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

The primary target of 3-(2-Hydroxyphenyl)-2-phenylpropanoic acid is the Major NAD (P)H-flavin oxidoreductase . This enzyme plays a crucial role in various biological processes, including the metabolism of drugs and xenobiotics, as well as the biosynthesis of various bioactive compounds .

Biochemical Pathways

The compound is involved in the phenylalanine metabolism pathway . This pathway is crucial for the synthesis and degradation of amino acids and the production of various bioactive compounds. The compound’s involvement in this pathway suggests that it may have significant downstream effects on various biological processes .

Pharmacokinetics

It is known that the compound is a small molecule, which suggests that it may have good bioavailability

Result of Action

The compound has been found to promote intestinal epithelial barrier function . This function is crucial for protecting against intestinal invasion by pathogens and exposure to food antigens and toxins . The compound achieves this effect by activating the aryl hydrocarbon receptor (AhR) signaling pathway .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, the presence of certain gut microbes, such as Bacteroides fragilis, can enhance the compound’s effect on the intestinal epithelial barrier . Additionally, stressors such as early weaning and feed change can impair the intestinal epithelial barrier, potentially influencing the compound’s efficacy .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Hydroxyphenyl)-2-phenylpropanoic acid can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This method utilizes boron reagents and palladium catalysts under mild and functional group-tolerant conditions .

Another method involves the condensation reaction of thioglycolic acid derivatives with α,β-acetylenic ester under basic conditions to generate 3-hydroxy-2-thiophene carboxylic derivatives .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced catalytic systems and continuous flow reactors can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(2-Hydroxyphenyl)-2-phenylpropanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.

    Substitution: Reagents like alkyl halides and acid chlorides are used for substitution reactions under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce alcohols.

Scientific Research Applications

3-(2-Hydroxyphenyl)-2-phenylpropanoic acid has a wide range of scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound is studied for its role in cellular metabolism and its presence in various food items.

    Medicine: Research explores its potential therapeutic effects and its role as a biomarker for the consumption of certain foods.

    Industry: It is used in the production of pharmaceuticals, agrochemicals, and other industrial products.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(2-Hydroxyphenyl)-2-phenylpropanoic acid is unique due to its specific hydroxyl group position, which influences its chemical reactivity and biological activity. Its presence in various food items and its role as a biomarker make it particularly interesting for research in nutrition and health.

Properties

IUPAC Name

3-(2-hydroxyphenyl)-2-phenylpropanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14O3/c16-14-9-5-4-8-12(14)10-13(15(17)18)11-6-2-1-3-7-11/h1-9,13,16H,10H2,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCFIJEDQRIUOAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(CC2=CC=CC=C2O)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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